molecular formula C9H4N2O2Se B15004885 4H-chromeno[3,4-c][1,2,5]selenadiazol-4-one

4H-chromeno[3,4-c][1,2,5]selenadiazol-4-one

Cat. No.: B15004885
M. Wt: 251.11 g/mol
InChI Key: FXZSCGAHCQBSLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4H-chromeno[3,4-c][1,2,5]selenadiazol-4-one is a heterocyclic compound that features a unique fusion of chromene and selenadiazole rings.

Chemical Reactions Analysis

4H-chromeno[3,4-c][1,2,5]selenadiazol-4-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4H-chromeno[3,4-c][1,2,5]selenadiazol-4-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biological processes, including cell proliferation, apoptosis, and inflammation . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Properties

Molecular Formula

C9H4N2O2Se

Molecular Weight

251.11 g/mol

IUPAC Name

chromeno[3,4-c][1,2,5]selenadiazol-4-one

InChI

InChI=1S/C9H4N2O2Se/c12-9-8-7(10-14-11-8)5-3-1-2-4-6(5)13-9/h1-4H

InChI Key

FXZSCGAHCQBSLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=N[Se]N=C3C(=O)O2

Origin of Product

United States

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